molecular formula C16H16N2O4 B2368528 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide CAS No. 1421508-17-9

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide

Cat. No.: B2368528
CAS No.: 1421508-17-9
M. Wt: 300.314
InChI Key: SYGUBVWJGJGKIW-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a picolinamide structure via a hydroxypropyl chain

Mechanism of Action

Target of Action

Similar compounds have been reported to have anticancer activity , suggesting that the compound may target cancer cells or associated proteins.

Mode of Action

It has been suggested that similar compounds can induce apoptosis and cause cell cycle arrest . This suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the reported anticancer activity of similar compounds , it is plausible that the compound may affect pathways related to cell proliferation, apoptosis, and cell cycle regulation.

Pharmacokinetics

A study on similar compounds suggests that they obey lipinski’s rule of five, indicating good bioavailability .

Result of Action

Similar compounds have been reported to induce apoptosis and cause cell cycle arrest , suggesting that the compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative, which is then reacted with a hydroxypropyl halide under basic conditions to form the intermediate. This intermediate is subsequently coupled with picolinamide using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl chain can yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: It is being investigated for its potential therapeutic properties, including antitumor and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)picolinamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)picolinamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamide

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide is unique due to the presence of the hydroxypropyl chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-13(11-4-5-14-15(9-11)22-10-21-14)6-8-18-16(20)12-3-1-2-7-17-12/h1-5,7,9,13,19H,6,8,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGUBVWJGJGKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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